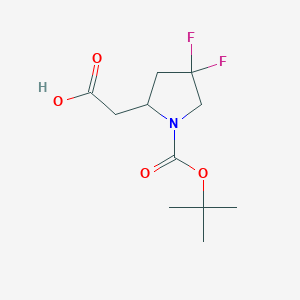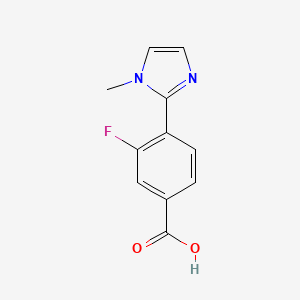
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a difluoropyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide to form the Boc-protected pyrrolidine . The difluoro substituents can be introduced using appropriate fluorinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the difluoro substituents or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoro positions or the Boc-protected nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides stability and protection during chemical reactions, while the difluoro substituents can enhance binding affinity and specificity . The compound may act as an inhibitor or modulator of certain biological pathways, depending on its structural modifications .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-(Tert-butoxycarbonyl)azetidin-3-yl)acetic acid: Similar in structure but with an azetidine ring instead of pyrrolidine.
2-(1-(Tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid: Similar but without the difluoro substituents.
Uniqueness
2-(1-(Tert-butoxycarbonyl)-4,4-difluoropyrrolidin-2-yl)acetic acid is unique due to the presence of both the Boc protecting group and the difluoro substituents. This combination provides enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and drug development .
Propiedades
Fórmula molecular |
C11H17F2NO4 |
|---|---|
Peso molecular |
265.25 g/mol |
Nombre IUPAC |
2-[4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6-11(12,13)5-7(14)4-8(15)16/h7H,4-6H2,1-3H3,(H,15,16) |
Clave InChI |
GWUHHGKTSJCZQO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)






![Methyl 2-isopropyl-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13635745.png)

